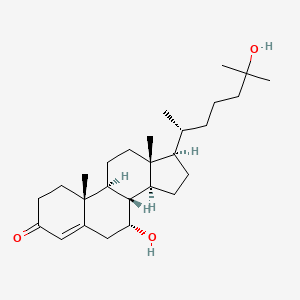
7alpha,25-Dihydroxy-4-cholesten-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7alpha,25-dihydroxy-4-cholesten-3-one is a cholestanoid that is 4-cholesten-3-one carrying two additional hydroxy substituents at positions 7alpha and 25. It has a role as a human metabolite. It is a cholestanoid, a 3-oxo-Delta(4) steroid, a 7alpha-hydroxy steroid and a C27-steroid. It derives from a cholest-4-en-3-one.
7alpha, 25-Dihydroxycholestenone, also known as 7, 25-dioh-4-cholesten-3-one, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, 7alpha, 25-dihydroxycholestenone is considered to be a bile acid lipid molecule. 7alpha, 25-Dihydroxycholestenone is considered to be a practically insoluble (in water) and relatively neutral molecule. 7alpha, 25-Dihydroxycholestenone has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, 7alpha, 25-dihydroxycholestenone is primarily located in the membrane (predicted from logP) and cytoplasm. 7alpha, 25-Dihydroxycholestenone can be biosynthesized from cholest-4-en-3-one.
Applications De Recherche Scientifique
Hepatic Bile Acid Synthesis Indicator
7alpha,25-Dihydroxy-4-cholesten-3-one is a recognized marker for hepatic bile acid synthesis and cholesterol 7alpha-hydroxylase activity. Studies have indicated its effectiveness as an index of hepatic bile acid synthesis. Notably, its plasma concentrations reflect hepatic cholesterol 7alpha-hydroxylase activities, especially when adjusted to plasma cholesterol concentrations in conditions like hypercholesterolemia (Honda et al., 2004).
Monitoring Hepatic Cholesterol 7alpha-Hydroxylase Activity
The compound also serves as a significant intermediate in bile acid synthesis, providing a correlation with the enzymatic activity of hepatic cholesterol 7alpha-hydroxylase (C7alphaOH; CYP7A1). Its level in peripheral blood serum or plasma has shown a strong correlation with the activity of hepatic C7alphaOH, making it valuable for monitoring bile acid synthesis in vivo (Gälman et al., 2003).
Diagnostic Marker for Cerebrotendinous Xanthomatosis (CTX)
7alpha,25-Dihydroxy-4-cholesten-3-one has been identified as a valuable diagnostic marker for CTX. A novel LC-ESI-MS/MS methodology has demonstrated that quantification of this bile acid precursor significantly aids in diagnosing and monitoring the treatment of CTX, suggesting its vital role in clinical settings (DeBarber et al., 2010).
Correlation with Cholesterol 7alpha-Hydroxylation Rates
Plasma levels of 7alpha,25-Dihydroxy-4-cholesten-3-one have shown a close correlation with in vivo cholesterol 7alpha-hydroxylation rates, particularly in hyperlipidemic patients. This correlation underlines its potential as a reliable marker for global bile acid synthesis and cholesterol balance quantification (Bertolotti et al., 2008).
Enzyme Activity Assay
The compound is used in assaying hepatic cytochrome P-450, oxysterol 7alpha-hydroxylase (CYP7B), with studies showing modulation of enzyme activity by oxysterols, thus highlighting its potential in understanding the enzyme's regulatory mechanisms (Souidi et al., 2000).
Propriétés
Formule moléculaire |
C27H44O3 |
|---|---|
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h15,17,20-24,29-30H,6-14,16H2,1-5H3/t17-,20-,21+,22+,23-,24+,26+,27-/m1/s1 |
Clé InChI |
POUKDTOWHPHYQU-HENOKILYSA-N |
SMILES isomérique |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |
SMILES canonique |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |
Synonymes |
7,25-dihydroxy-4-cholesten-3-one 7,25-diOH-4-cholesten-3-one 7alpha,25-dihydroxy-4-cholesten-3-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B1236852.png)
![3-(4-tert-butylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1236854.png)

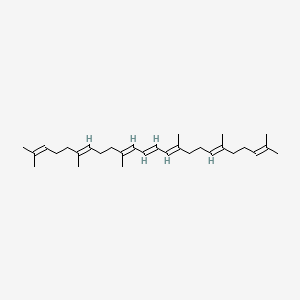
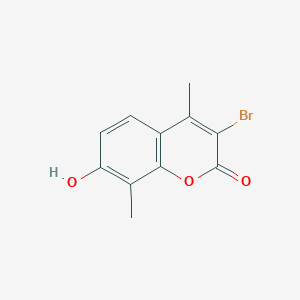
![(1S,3R,4R,6S,8S,9S,10S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B1236861.png)
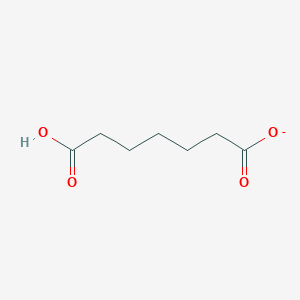

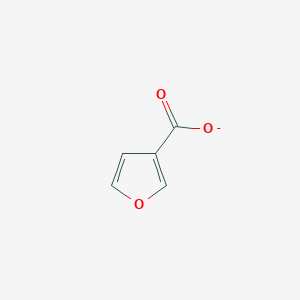
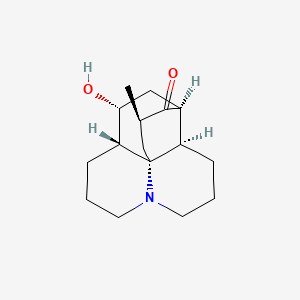
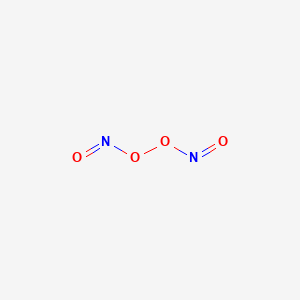

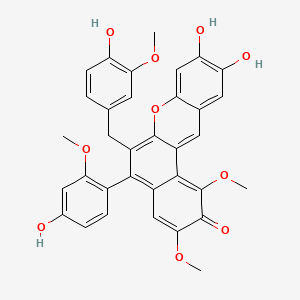
![methyl (3R,3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1236873.png)